molecular formula C21H24ClN3O4S B12725039 2-(1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate CAS No. 83969-22-6

2-(1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate

Cat. No.: B12725039
CAS No.: 83969-22-6
M. Wt: 450.0 g/mol
InChI Key: LAKBXIXZNUDTOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate is a complex organic compound that belongs to the class of indolium salts This compound is known for its unique structural features, which include a chlorophenyl group, a pyrazolyl ring, and an indolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate typically involves multiple steps:

    Formation of the Pyrazolyl Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with acetylacetone in the presence of a base to form the pyrazolyl intermediate.

    Cyclization: The pyrazolyl intermediate undergoes cyclization with 1,3,3-trimethyl-2-methyleneindoline to form the indolium core.

    Quaternization: The indolium compound is then quaternized using methyl iodide to introduce the trimethyl group.

    Formation of Hydrogen Sulfate Salt: Finally, the quaternized indolium compound is treated with sulfuric acid to form the hydrogen sulfate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolyl ring.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium chloride
  • 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium bromide

Uniqueness

The uniqueness of 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate lies in its specific structural features and the presence of the hydrogen sulfate group, which can influence its solubility and reactivity compared to similar compounds.

Properties

CAS No.

83969-22-6

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450.0 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;hydrogen sulfate

InChI

InChI=1S/C21H23ClN3.H2O4S/c1-14-13-17(23-25(14)19-12-8-6-10-16(19)22)20-21(2,3)15-9-5-7-11-18(15)24(20)4;1-5(2,3)4/h5-12,14H,13H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

LAKBXIXZNUDTOL-UHFFFAOYSA-M

Canonical SMILES

CC1CC(=NN1C2=CC=CC=C2Cl)C3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.